molecular formula C16H15N3O3S B15125126 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one

Cat. No.: B15125126
M. Wt: 329.4 g/mol
InChI Key: LJDNNPGZFUOXKK-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one is a complex organic compound that features a benzimidazole moiety linked to a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the pyridinone moiety, potentially altering the compound’s pharmacological properties.

    Substitution: The methoxy group on the benzimidazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Reduced Derivatives: Formed through reduction.

    Substituted Benzimidazoles: Formed through substitution reactions.

Scientific Research Applications

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one

InChI

InChI=1S/C16H15N3O3S/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16/h4-7H,2,8H2,1,3H3,(H,18,19)

InChI Key

LJDNNPGZFUOXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C)C1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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